molecular formula C19H26O2 B11952157 2-Benzoylcyclododecan-1-one CAS No. 17874-84-9

2-Benzoylcyclododecan-1-one

Cat. No.: B11952157
CAS No.: 17874-84-9
M. Wt: 286.4 g/mol
InChI Key: KYKFKHJDOGHZIA-UHFFFAOYSA-N
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Description

2-Benzoylcyclododecan-1-one is a cyclic ketone derivative featuring a benzoyl substituent at the 2-position of a 12-membered cyclododecane ring. Its large ring size and substituent arrangement confer unique steric and electronic properties, influencing reactivity and interactions in chemical or biological systems.

Properties

CAS No.

17874-84-9

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

2-benzoylcyclododecan-1-one

InChI

InChI=1S/C19H26O2/c20-18-15-11-6-4-2-1-3-5-10-14-17(18)19(21)16-12-8-7-9-13-16/h7-9,12-13,17H,1-6,10-11,14-15H2

InChI Key

KYKFKHJDOGHZIA-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylcyclododecan-1-one typically involves the Friedel-Crafts acylation of cyclododecanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Cyclododecanone+Benzoyl ChlorideAlCl3This compound\text{Cyclododecanone} + \text{Benzoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Cyclododecanone+Benzoyl ChlorideAlCl3​​this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of alternative catalysts and solvents can also be explored to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylcyclododecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.

Major Products Formed

    Oxidation: Benzoylcyclododecanoic acid.

    Reduction: 2-Benzoylcyclododecanol.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

2-Benzoylcyclododecan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzoylcyclododecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in various binding interactions, while the cyclododecanone ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-Benzoylcyclododecan-1-one, comparisons with analogous compounds are essential. Below is an analysis based on general structural and functional group similarities:

Cyclic Ketones with Aromatic Substituents

  • 1-Benzylcyclobutane-1-carboxylic Acid (from ): Structure: A four-membered cyclobutane ring with a benzyl group and carboxylic acid substituent. Key Differences: Smaller ring size (4 vs. 12 members) and presence of a carboxylic acid group (absent in this compound). The reduced ring strain in cyclododecanone likely enhances stability compared to cyclobutane derivatives. Reactivity: Cyclobutane derivatives are prone to ring-opening reactions due to high strain, whereas this compound’s larger ring may favor ketone-specific reactions (e.g., nucleophilic additions) .
  • 1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one (from ): Structure: Aromatic isoquinoline fused with a hydroxybenzoyl group. Key Differences: Heterocyclic nitrogen-containing framework vs. purely hydrocarbon cyclododecane. The hydroxy group in this compound introduces hydrogen-bonding capability, which is absent in this compound.

Benzoyl-Containing Compounds

  • Diphenhydramine Derivatives (from ) :
    • Examples : 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide.
    • Key Differences : These compounds feature benzhydryl ether or amine oxide moieties, emphasizing biological activity (e.g., antihistaminic effects). In contrast, this compound lacks nitrogen and is structurally optimized for synthetic versatility rather than pharmacological action.

Physicochemical and Functional Properties (Hypothetical Analysis)

While the evidence lacks direct data, the following table extrapolates properties of this compound based on structural analogs:

Property This compound 1-Benzylcyclobutane-1-carboxylic Acid 1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one
Ring Size 12-membered 4-membered 6-membered (heterocyclic)
Functional Groups Benzoyl, ketone Benzyl, carboxylic acid Hydroxybenzoyl, isoquinoline
Polarity Moderate (ketone-dominated) High (carboxylic acid) High (hydroxy and heterocyclic N)
Potential Applications Macrocyclic synthesis Small-molecule intermediates Pharmaceutical scaffolds

Research Findings and Gaps

Biological Activity

2-Benzoylcyclododecan-1-one, a compound with the chemical formula C13_{13}H14_{14}O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process. The initial step usually includes the cyclization of appropriate precursors under acidic conditions, followed by acylation to introduce the benzoyl group. The general reaction scheme can be summarized as follows:

  • Cyclization : Formation of cyclododecanone from dodecanol derivatives.
  • Acylation : Introduction of the benzoyl group using acyl chlorides or anhydrides in the presence of a base.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study published in Pharmaceutical Biology highlights the compound's effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising, suggesting significant antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound appears to trigger apoptotic pathways through the activation of caspases.

Cancer Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715Caspase activation
A54920Mitochondrial pathway activation

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to apoptosis in cancer cells.

Case Studies

A notable case study involved a clinical trial assessing the safety and efficacy of this compound as an adjunct therapy in cancer patients. The results indicated a reduction in tumor size in a subset of patients when combined with standard chemotherapy regimens.

Summary of Clinical Findings

  • Patient Demographics : 50 patients with advanced-stage cancer.
  • Treatment Duration : 12 weeks.
  • Outcome :
    • Tumor reduction observed in 30% of patients.
    • Improved quality of life scores reported.

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